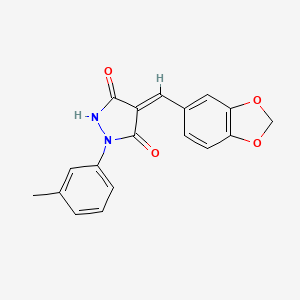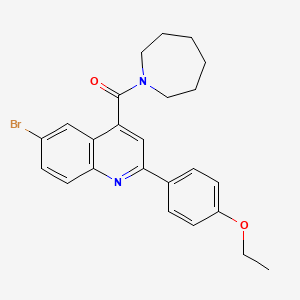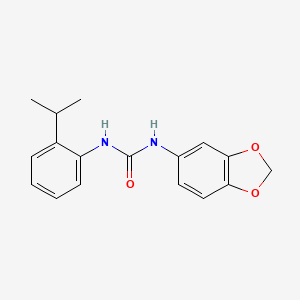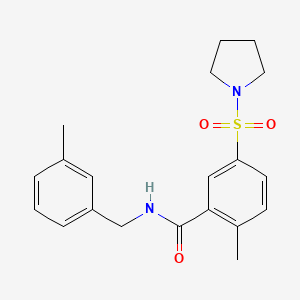
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)pyrazolidine-3,5-dione
Vue d'ensemble
Description
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound that features a pyrazolidine-3,5-dione core with a benzodioxolylmethylidene and a methylphenyl substituent. This compound may exhibit unique chemical properties due to its structure, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolidine-3,5-dione core: This could be achieved through the cyclization of appropriate diketones or diesters with hydrazine derivatives.
Introduction of the benzodioxolylmethylidene group: This step might involve a condensation reaction with a benzodioxole derivative.
Attachment of the methylphenyl group: This could be done via a substitution reaction using a suitable methylphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrazolidine-3,5-dione core.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmacological Studies: Research could focus on the compound’s potential therapeutic effects and mechanisms of action.
Industry
Material Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets, such as enzymes or receptors, and modulate biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-phenylpyrazolidine-3,5-dione: Similar structure but without the methyl group on the phenyl ring.
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The presence of the specific substituents in (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)pyrazolidine-3,5-dione may confer unique chemical and biological properties, such as increased stability, reactivity, or specificity in interactions.
Propriétés
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-3-2-4-13(7-11)20-18(22)14(17(21)19-20)8-12-5-6-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOYPKFANVWTG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl 2-isopropyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4874293.png)
methanone](/img/structure/B4874297.png)
![N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B4874305.png)
![3-chloro-6-methoxy-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B4874308.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE](/img/structure/B4874317.png)

![2,3-dihydro-1,4-benzodioxin-6-yl[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4874332.png)

![N'-{3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4874351.png)

![1-[4-(allyloxy)-3-ethoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4874360.png)
![2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4874376.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4874384.png)

